molecular formula C7H15ClFN B1435835 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride CAS No. 2098113-23-4

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride

Cat. No. B1435835
M. Wt: 167.65 g/mol
InChI Key: PBAGJSNVKLXLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2098113-23-4 . It has a molecular weight of 167.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride . The InChI Code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 167.65 .

Scientific Research Applications

Anti-Influenza Virus Activity

Novel tricyclic compounds featuring a unique amine moiety have been designed and synthesized for the development of anti-influenza virus agents. A compound identified in this research showed potent anti-influenza A virus activity, highlighting the potential for similar structures, possibly including 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride, in antiviral applications (Oka et al., 2001).

Cytotoxic Agents

A series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized as potential potent cytotoxic agents for cancer research. These compounds were synthesized via Mannich reactions and evaluated for their yields and chemical structures, indicating the versatility of amine hydrochlorides in medicinal chemistry (Mete et al., 2007).

Nickel-Catalyzed Couplings

The effective use of nickel catalysts in coupling fluoroarenes with amines demonstrates the chemical utility of fluoroamine compounds in creating complex molecules. This process is versatile, allowing for the activation and coupling of a wide range of fluoroarenes and amines, suggesting applications for 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride in synthetic chemistry (Zhu & Wang, 2013).

Synthesis of Amine and Epoxide Telechelic Siloxanes

Research into synthesizing thermosetting methyl, cyclopentyl, and cyclohexyl substituted polysiloxanes with epoxide or amino end groups suggests potential applications in materials science. These compounds are used to create polymers with specific end-group functionalities, highlighting the utility of cyclopentyl and fluoroamine structures in developing advanced materials (Chakraborty & Soucek, 2008).

Local Anesthetic Activity

The development of aminoacetic acid alkylanilide hydrochlorides as local anesthetics demonstrates the medical applications of amine hydrochlorides. These compounds, synthesized from cyclopentenylaniline via a Claisen rearrangement, indicate the potential use of 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride in creating new anesthetic agents (Gataullin et al., 2010).

properties

IUPAC Name

2-cyclopentyl-2-fluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGJSNVKLXLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Reactant of Route 2
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
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2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Reactant of Route 4
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride
Reactant of Route 5
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Reactant of Route 6
2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride

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